Comparison of Regioisomeric Substitution Patterns: Impact on Synthetic Utility
The target compound (2-Bromo-3,4-dimethyl-6-nitroaniline) and its positional isomer, 4-Bromo-2,3-dimethyl-6-nitroaniline (CAS 108485-13-8), share the same molecular formula but differ in the location of the bromine substituent. This difference is critical for directing subsequent functionalization. In the target compound, the bromine atom at the 2-position is ortho to the amino group and meta to one methyl group, a unique environment not present in the 4-bromo isomer. This specific orientation can influence the outcome of reactions like Suzuki-Miyaura cross-couplings, where steric and electronic factors dictate coupling efficiency and regioselectivity. The 4-bromo isomer (CAS 108485-13-8) is reported to have a melting point of 152 °C, while the melting point for the target 2-bromo isomer is not well-established in the public domain, highlighting a key data gap for procurement . This difference in physical state at ambient conditions can impact handling and formulation.
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 2-Bromo-3,4-dimethyl-6-nitroaniline; Bromine at ortho position to NH₂ |
| Comparator Or Baseline | 4-Bromo-2,3-dimethyl-6-nitroaniline (CAS 108485-13-8); Bromine at para position to NH₂ |
| Quantified Difference | Not directly quantified for reactivity; Inferred difference in steric and electronic environment for cross-coupling and SNAr reactions |
| Conditions | Inferred from general principles of aromatic substitution |
Why This Matters
For chemists designing synthetic routes, the specific bromine position dictates the site of palladium-catalyzed cross-coupling, making the correct isomer essential for obtaining the desired molecular architecture.
